Benzyl cis-4-aminocyclohexane-1-carboxylate

Peptide Mimetics Conformational Analysis Medicinal Chemistry

Standard trans-isomers or unprotected acids fail to induce the backbone kinks required for constrained peptide mimics and drug conjugates. This cis-configured benzyl ester (95% purity) provides the defined axial/equatorial geometry essential for beta-turn formation and payload orientation. - **Critical Differentiator:** Forces a specific peptide backbone turn unattainable with diequatorial trans-isomers. - **Synthetic Utility:** Benzyl (Cbz) protecting group enables orthogonal deprotection for downstream coupling without side reactions. - **Supply Reliability:** Commercial availability supports parallel SAR libraries and peptide-drug conjugate development.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 67299-46-1
Cat. No. B3149547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl cis-4-aminocyclohexane-1-carboxylate
CAS67299-46-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H19NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2
InChIKeyVUPFWCRTJAOTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl cis-4-Aminocyclohexane-1-carboxylate Overview


Benzyl cis‑4‑aminocyclohexane‑1‑carboxylate (CAS 67299‑46‑1) is a protected amino acid building block of the cis‑4‑aminocyclohexane‑1‑carboxylic acid (cis‑Achc) family [REFS‑1]. Its cis‑configured cyclohexane ring imparts a distinct conformational constraint—the amino and carboxyl substituents adopt an axial/equatorial arrangement that differs fundamentally from the diequatorial trans‑isomer [REFS‑2]. This fixed stereochemistry is critical for modulating the secondary structure of peptides and for engineering the spatial orientation of pharmacophores in drug candidates [REFS‑3].

Why Cis-Benzyl 4-Aminocyclohexane-1-Carboxylate Cannot Be Substituted


Direct substitution of benzyl cis‑4‑aminocyclohexane‑1‑carboxylate with the corresponding trans isomer or the unprotected cis‑acid will alter or destroy downstream reactivity and biological outcomes. The cis and trans isomers exhibit distinct conformational preferences that directly impact peptide backbone geometry and target binding [REFS‑1]. Furthermore, the benzyl (Cbz) protecting group is essential for orthogonal protection during multi‑step syntheses; its removal exposes the free cis‑amine for subsequent coupling or functionalization, a step that is not feasible with the free acid without risking side reactions [REFS‑2]. Using the trans‑isomer would therefore produce a different stereochemical outcome, while using the free acid bypasses critical synthetic control.

Benzyl cis-4-Aminocyclohexane-1-carboxylate: Comparative Evidence


Cis vs. Trans Conformational Restraints in Peptidomimetics

The cis‑isomer of 4‑aminocyclohexanecarboxylic acid imposes a different conformational constraint on a peptide backbone compared to its trans counterpart. In the trans isomer, both the amino and carboxyl groups can occupy equatorial positions, leading to a linear, extended conformation. In contrast, the cis isomer forces one group into an axial orientation, introducing a kink or turn in the peptide chain [REFS‑1].

Peptide Mimetics Conformational Analysis Medicinal Chemistry

Commercial Availability of Pure Cis Stereoisomer

Benzyl cis‑4‑aminocyclohexane‑1‑carboxylate is commercially available with a purity of 95% [REFS‑1]. While the trans isomer is also available, the cis‑specific building block is less common. The availability of the cis‑benzyl ester with defined stereochemistry eliminates the need for time‑consuming and yield‑reducing isomer separation steps [REFS‑2].

Chemical Procurement Stereochemically Pure Building Blocks Supply Chain

Cis vs. Trans Sarcolysine Peptide Conjugates

The benzyl ester of N‑carbobenzoxy‑cis‑4‑aminocyclohexanecarboxylic acid has been specifically synthesized as an intermediate for peptide‑like derivatives containing the cytotoxic alkylating agent sarcolysine [REFS‑1]. The cis‑configuration is expected to alter the spatial orientation of the sarcolysine moiety relative to the peptide backbone, which may influence DNA cross‑linking efficiency and tumor cell selectivity compared to trans‑configured conjugates.

Peptide‑Drug Conjugates Anticancer Agents Stereochemical Influence

Benzyl cis-4-Aminocyclohexane-1-carboxylate Applications


Turn-Inducing Peptidomimetics Design

When a peptide requires a β‑turn or a kink in its backbone to mimic a natural ligand, the cis‑4‑aminocyclohexane scaffold is preferred. The axial/equatorial geometry of the cis‑isomer restricts the peptide backbone, forcing a turn that is not achievable with the trans‑isomer's extended conformation [REFS‑1].

Stereochemically Defined Peptide-Drug Conjugates

For researchers developing peptide‑drug conjugates where the spatial presentation of a cytotoxic payload (e.g., sarcolysine) is critical for activity, the cis‑benzyl ester provides a defined scaffold to control payload orientation [REFS‑2].

Protected Cis-Amine Building Blocks for Library Synthesis

Medicinal chemistry campaigns that explore the structure‑activity relationship (SAR) of constrained amino acids can directly incorporate the cis‑benzyl ester. Its commercial availability (95% purity) supports parallel synthesis and library production without the need for in‑house stereoisomer purification [REFS‑3].

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